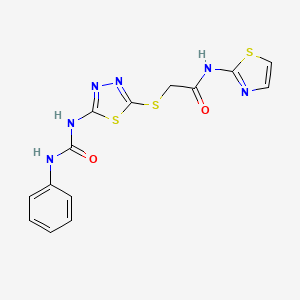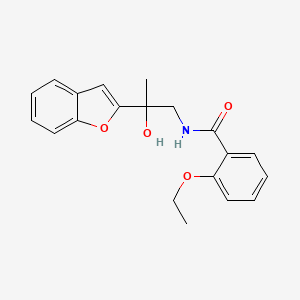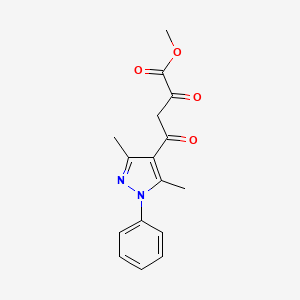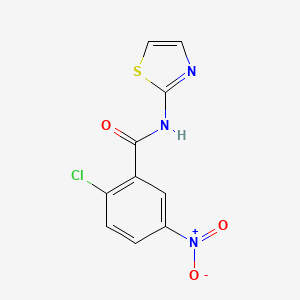
2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as PTACH, is a small molecule compound that has been widely used in scientific research due to its potential therapeutic applications. PTACH belongs to the class of thiadiazole compounds, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors
Thiadiazole derivatives have been studied for their role as glutaminase inhibitors, which are crucial in cancer research. One study described the design, synthesis, and pharmacological evaluation of BPTES analogs, including thiadiazole compounds, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in oncology. The research points to the structure-activity relationship studies revealing certain analogs with similar potency to BPTES but improved solubility and pharmacological profiles (Shukla et al., 2012).
Anticancer Activity
Another area of application for thiadiazole derivatives is in the development of anticancer agents. Research into the synthesis and molecular modeling of new imidazothiadiazole analogs demonstrated their potent cytotoxic effects against breast cancer cell lines. These studies involved the heterocyclization of thiadiazole precursors, showing significant potential for these compounds in anticancer therapy. The docking studies of these analogs provided insights into their interaction with protein targets, further supporting their application in anticancer drug development (Sraa Abu-Melha, 2021).
Diuretic Agents
Thiadiazoles have also been explored for their diuretic properties. A study on the preparation and evaluation of 1,3,4-thiadiazoles as diuretic agents found that certain compounds exhibited comparable activity to standard drugs like acetazolamide. This research underscores the versatility of thiadiazole derivatives in medical applications beyond oncology, including their potential use in treating conditions requiring diuretic intervention (S. Jain & P. Mishra, 2004).
Synthesis and Biological Evaluation
Further studies on thiadiazole derivatives have focused on their synthesis and biological evaluation, particularly as anticancer agents. The creation of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against human lung adenocarcinoma cells highlight the ongoing interest in thiadiazole compounds for therapeutic applications. These studies contribute to a growing body of evidence supporting the potential of thiadiazole derivatives in developing new treatments for cancer (A. Evren et al., 2019).
Propiedades
IUPAC Name |
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S3/c21-10(17-12-15-6-7-23-12)8-24-14-20-19-13(25-14)18-11(22)16-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17,21)(H2,16,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQCVOCISMWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)
![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)
![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)
![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/no-structure.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)


![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)